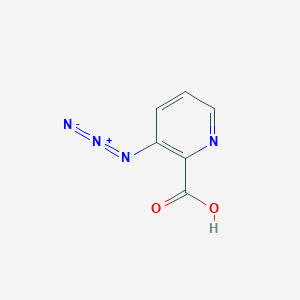
3-Azidopyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both an azide group and a carboxylic acid group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopyridine-2-carboxylic acid typically involves the introduction of an azide group to a pyridine derivative. One common method is the nucleophilic substitution reaction of 3-chloropyridine-2-carboxylic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Azidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Iminophosphorane intermediates.
科学研究应用
3-Azidopyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-azidopyridine-2-carboxylic acid depends on its specific application. In biological systems, the azide group can undergo bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-Aminopyridine-2-carboxylic acid: Contains an amino group instead of an azide group.
3-Chloropyridine-2-carboxylic acid: Contains a chlorine atom instead of an azide group.
2-Aminopyridine-3-carboxylic acid: Contains an amino group at a different position on the pyridine ring.
Uniqueness
3-Azidopyridine-2-carboxylic acid is unique due to the presence of both an azide group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC 名称 |
3-azidopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-4-2-1-3-8-5(4)6(11)12/h1-3H,(H,11,12) |
InChI 键 |
BMWAUEXPAFIMAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
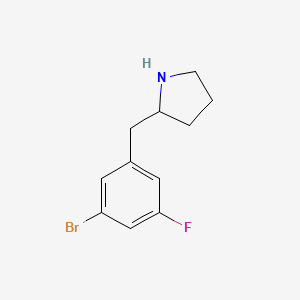
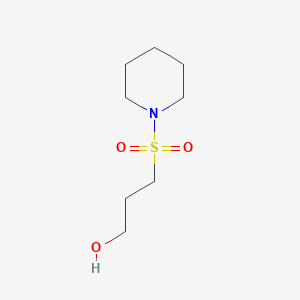
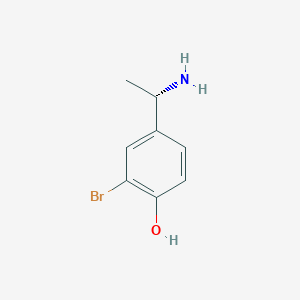
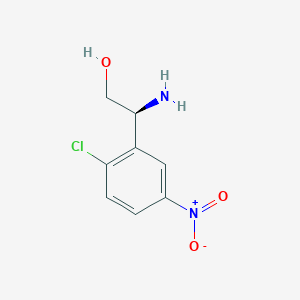

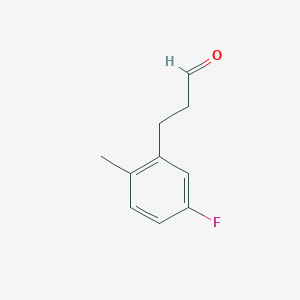
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
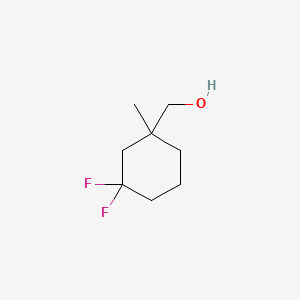
![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
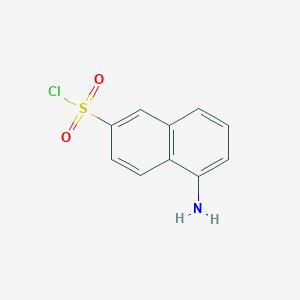
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
